molecular formula C12H13F3N2O3 B2584421 N1-(2-hydroxypropyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide CAS No. 920231-83-0

N1-(2-hydroxypropyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide

Cat. No.: B2584421
CAS No.: 920231-83-0
M. Wt: 290.242
InChI Key: HBYNLLAAEDBINY-UHFFFAOYSA-N
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Description

N1-(2-hydroxypropyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide is a synthetic organic compound characterized by the presence of a hydroxypropyl group and a trifluoromethylphenyl group attached to an oxalamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-hydroxypropyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide typically involves the reaction of 2-hydroxypropylamine with 4-(trifluoromethyl)phenyl isocyanate under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the oxalamide linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(2-hydroxypropyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The oxalamide linkage can be reduced to form amine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst or under basic conditions.

Major Products

The major products formed from these reactions include carbonyl compounds, amine derivatives, and substituted trifluoromethylphenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N1-(2-hydroxypropyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N1-(2-hydroxypropyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide involves its interaction with specific molecular targets and pathways. The hydroxypropyl group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-hydroxyethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide
  • N1-(2-hydroxypropyl)-N2-(4-fluorophenyl)oxalamide
  • N1-(2-hydroxypropyl)-N2-(4-(trifluoromethyl)benzyl)oxalamide

Uniqueness

N1-(2-hydroxypropyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide is unique due to the presence of both a hydroxypropyl group and a trifluoromethylphenyl group, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.

Properties

IUPAC Name

N-(2-hydroxypropyl)-N'-[4-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O3/c1-7(18)6-16-10(19)11(20)17-9-4-2-8(3-5-9)12(13,14)15/h2-5,7,18H,6H2,1H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBYNLLAAEDBINY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=CC=C(C=C1)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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